Benazepril hydrochloride, (R,R)-

説明

Benazepril hydrochloride, (R,R)- is a medication primarily used to treat high blood pressure (hypertension), congestive heart failure, and chronic renal failure . It is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, allowing blood to flow more easily . This compound is a prodrug, which means it is converted into its active form, benazeprilat, in the body .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benazepril hydrochloride involves several steps. Initially, ®-ethyl 2-hydroxy-4-phenylbutyrate is prepared using ethyl 2-oxo-4-phenylbutyrate as a raw material and cinchonidine as a chiral ligand through asymmetric catalytic hydrogenation under high pressure . The intermediate then reacts with p-nitrobenzenesulfonyl chloride or trifluoromethanesulfonic anhydride to obtain the corresponding sulfonate . This sulfonate undergoes nucleophilic substitution and salt hydrolysis with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate to yield benazepril hydrochloride .

Industrial Production Methods: In industrial settings, benazepril hydrochloride is combined with auxiliary substances such as fillers, adhesives, disintegrating agents, and lubricants like magnesium stearate to prepare tablets . The lubricant is added after other components are granulated and coated to ensure the stability and quality of the final product .

化学反応の分析

Types of Reactions: Benazepril hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the liver, where esterases convert benazepril into its active form, benazeprilat.

Substitution: The synthesis of benazepril hydrochloride involves nucleophilic substitution reactions.

Major Products: The primary product of these reactions is benazeprilat, the active form of benazepril hydrochloride .

科学的研究の応用

Clinical Applications

- Hypertension Management

- Heart Failure Treatment

- Diabetic Kidney Disease

Table 1: Dosage Forms and Administration

| Dosage Form | Strengths Available |

|---|---|

| Oral Tablets | 5 mg, 10 mg, 20 mg, 40 mg |

| Combination Products | Benazepril/Hydrochlorothiazide |

Table 2: Clinical Trial Outcomes

Case Studies

- Case Study on Congestive Heart Failure

- Combination Therapy with Metoprolol

- Long-term Management of Hypertension

作用機序

Benazepril hydrochloride works by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor . By blocking this conversion, benazepril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The active metabolite, benazeprilat, competes with angiotensin I for binding at the angiotensin-converting enzyme, further enhancing its antihypertensive effects .

類似化合物との比較

Lisinopril: Another ACE inhibitor used to treat hypertension and heart failure.

Enalapril: Similar to benazepril, it is a prodrug that is converted to its active form, enalaprilat, in the body.

Ramipril: An ACE inhibitor used for treating high blood pressure and heart failure.

Uniqueness: Benazepril hydrochloride is unique due to its specific molecular structure and the presence of the (R,R)-enantiomer, which contributes to its efficacy and pharmacokinetic properties . Additionally, it has a longer half-life compared to some other ACE inhibitors, allowing for once-daily dosing .

生物活性

Benazepril hydrochloride, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor benazeprilat, is widely used in the treatment of hypertension and heart failure. Its biological activity is primarily attributed to its ability to inhibit ACE, leading to a cascade of physiological effects that reduce blood pressure and improve cardiac function. This article presents a detailed overview of the biological activity of benazepril hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Benazepril hydrochloride is converted in vivo to benazeprilat, which competes with angiotensin I for binding at the ACE. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The resulting decrease in angiotensin II levels leads to:

- Decreased Blood Pressure : Angiotensin II is known to increase systemic vascular resistance; its reduction results in lower blood pressure.

- Increased Cardiac Output : In patients with heart failure, benazepril has been shown to enhance cardiac output by reducing afterload.

- Altered Neuroendocrine Activity : Benazepril reduces aldosterone secretion, which decreases sodium retention and further contributes to blood pressure reduction.

Pharmacokinetics

The pharmacokinetic profile of benazepril hydrochloride is characterized by:

- Absorption : Approximately 37% of oral benazepril is absorbed, with peak plasma concentrations occurring within 1 to 2 hours post-administration .

- Protein Binding : Benazepril exhibits about 96.7% protein binding, while its active metabolite, benazeprilat, shows 95.3% binding .

- Metabolism : The drug is primarily metabolized in the liver to benazeprilat and glucuronide conjugates .

- Elimination : Renal excretion accounts for the majority of drug clearance, with a half-life ranging from 9 to 11 hours for benazeprilat .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of benazepril in managing hypertension and heart failure:

Case Study Summaries

-

Congestive Heart Failure Study :

A multicenter study involving 26 patients with chronic congestive heart failure revealed that doses of 2 or 5 mg of benazepril significantly increased cardiac output (26.7% to 31.6% above control) and decreased systemic vascular resistance (27.1% to 32.0% below control) after administration . The effects persisted for at least 24 hours post-dose. -

Long-term Therapy in Heart Failure :

In a long-term study with 16 patients suffering from left ventricular systolic dysfunction, treatment with escalating doses of benazepril resulted in improved exercise capacity and left ventricular ejection fraction (from 0.266 ± 0.133 to 0.292 ± 0.136) over 12 weeks . Serum ACE activity decreased by 75%, indicating substantial inhibition. -

Combination Therapy with Metoprolol :

A trial comparing conventional therapy with benazepril and metoprolol showed an effectiveness rate of 80% in the benazepril group compared to 65% in the conventional group . The combination therapy resulted in significant reductions in neuroendocrine hormones associated with heart failure.

Comparative Efficacy Table

| Study Type | Patient Population | Dosage | Key Findings |

|---|---|---|---|

| Congestive Heart Failure | 26 patients | 2 or 5 mg | Increased cardiac output; decreased vascular resistance |

| Long-term Therapy | 16 patients | Up to 20 mg | Improved exercise capacity; reduced ACE activity |

| Combination Therapy | CHF patients | Benazepril + Metoprolol | Higher effectiveness (80%) compared to conventional therapy (65%) |

特性

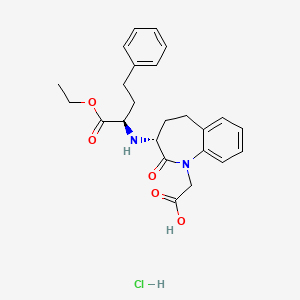

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRQEHTHIMDQM-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175881 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215447-89-5 | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215447895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benazepril hydrochloride, (R,R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENAZEPRIL HYDROCHLORIDE, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK2LDW9PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。